molecular formula C18H14N2O3S B3197900 2-(((6-hydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile CAS No. 1007635-15-5

2-(((6-hydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile

Cat. No. B3197900
CAS RN: 1007635-15-5
M. Wt: 338.4 g/mol
InChI Key: YSPVVXUZWQFBKT-UHFFFAOYSA-N
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Description

The compound appears to contain a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a 2H-pyran ring), a thioether group (an organosulfur compound with the connectivity R-S-R’), and a nitrile group (an organic molecule that consists of a carbon atom triple-bonded to a nitrogen atom). These functional groups could potentially confer interesting chemical and biological properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would likely be complex due to the presence of multiple functional groups. The chromene moiety would likely contribute to aromaticity and potentially to fluorescence properties. The thioether could act as a flexible linker, and the nitrile group could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the chromene moiety might confer UV-visible absorption properties, while the nitrile group might influence the compound’s polarity .

properties

IUPAC Name

2-[(6-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-10-5-11(2)20-18(15(10)8-19)24-9-12-6-17(22)23-16-4-3-13(21)7-14(12)16/h3-7,21H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPVVXUZWQFBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=C2C=C(C=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((6-hydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((6-hydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(((6-hydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile
Reactant of Route 3
2-(((6-hydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile
Reactant of Route 4
2-(((6-hydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile
Reactant of Route 5
2-(((6-hydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile
Reactant of Route 6
2-(((6-hydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile

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